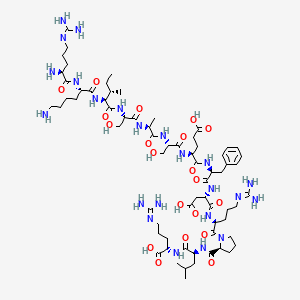

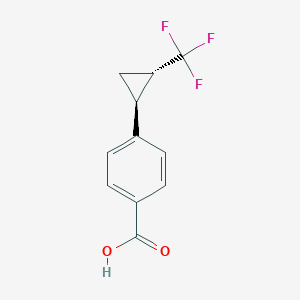

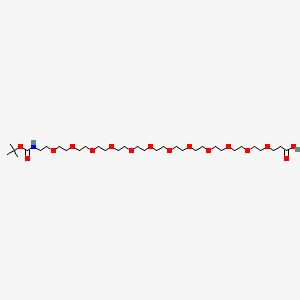

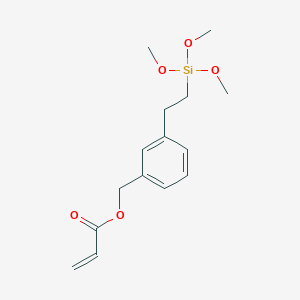

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and react with various organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable organic substrate with a boronic ester or acid . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon ring, forming a five-membered boronate ester ring . The exact structure would depend on the specific compound.Chemical Reactions Analysis

In chemical reactions, these compounds often act as boron sources in Suzuki-Miyaura cross-coupling reactions . They can react with various organic halides to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure. They are typically solid at room temperature .科学的研究の応用

Synthesis and Structural Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate and related compounds have been a subject of study for their synthesis and structural properties. Researchers have focused on creating boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds have been structurally characterized using various spectroscopic methods, such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Further, their molecular structures have been confirmed through X-ray diffraction and compared with values obtained through density functional theory (DFT) calculations, showing consistency between the DFT-optimized molecular structures and the crystal structures. Studies also delve into the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang et al., 2021) (Wu et al., 2021) (Ye et al., 2021) (Liao et al., 2022).

Synthesis Techniques and Applications

These compounds have also been synthesized through various innovative techniques and have found application in different fields. For instance, the Pd-catalyzed borylation of arylbromides has been explored for creating these compounds, demonstrating efficiency in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method showed particular effectiveness in the borylation of arylbromides bearing sulfonyl groups compared to traditional methods (Takagi & Yamakawa, 2013). Additionally, these compounds have been incorporated into building blocks for the synthesis of biologically active derivatives, demonstrating their potential in the development of new drugs and odorants (Büttner et al., 2007).

Advanced Materials and Applications

In the realm of materials science, these compounds have been utilized in the synthesis of polymers and other complex materials. For instance, they have been involved in the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods, highlighting their role in creating materials with specific properties like luminescence (Grigoras & Antonoaia, 2005) (Cheon et al., 2005). These materials have applications in various fields, including optoelectronics and sensor technology, showcasing the versatile nature of these compounds.

作用機序

Safety and Hazards

将来の方向性

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established field with many applications in the synthesis of pharmaceuticals and fine chemicals . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions .

特性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-7-9-13-11(10-12)6-8-14(13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGLJBBHFZVGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)